molecular formula C8H5F3N2O3 B015976 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide CAS No. 404-27-3

2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide

Cat. No.: B015976
CAS No.: 404-27-3
M. Wt: 234.13 g/mol
InChI Key: BLMWCZBKCOBVAM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide ( 404-27-3) is a high-value chemical building block with the molecular formula C8H5F3N2O3 and a molecular weight of 234.13 g/mol . This compound is professionally manufactured to high purity standards, often exceeding 99%, and is supplied as a pharma-grade active pharmaceutical ingredient (API) and fine chemical . It is primarily used as a critical synthetic intermediate in organic and medicinal chemistry for the development of new compounds . Its applications extend to serving as a key precursor in the synthesis of pharmaceutical agents, pesticide intermediates, and dye intermediates . Researchers utilize this acetamide derivative in biotechnology and various R&D settings, leveraging the trifluoroacetyl and nitroaryl functional groups to modulate reactivity and physicochemical properties in molecular design . The product is typically analyzed with rigorous quality control methods, including LCMS, GCMS, HPLC, and NMR to ensure batch-to-batch consistency and identity confirmation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or animal consumption.

Properties

IUPAC Name

2,2,2-trifluoro-N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O3/c9-8(10,11)7(14)12-5-1-3-6(4-2-5)13(15)16/h1-4H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMWCZBKCOBVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346914
Record name 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide
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Molecular Weight

234.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404-27-3
Record name 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=404-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoroacetamido)nitrobenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Nitroaniline+Trifluoroacetic anhydrideThis compound\text{4-Nitroaniline} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} 4-Nitroaniline+Trifluoroacetic anhydride→this compound

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2,2,2-Trifluoro-N-(4-aminophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Trifluoroacetic acid and 4-nitroaniline.

Scientific Research Applications

2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. The compound’s ability to interact with biological macromolecules makes it useful in biochemical research.

    Medicine: Investigated for its potential pharmacological properties. Derivatives of this compound may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethyl and nitrophenyl groups can enhance the compound’s binding affinity to target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

  • Electron-Withdrawing Groups (EWGs): The 4-NO₂ group in the parent compound enhances electrophilic substitution reactivity, making it suitable for nitration or halogenation reactions . Chloro substituents (e.g., 2-Cl in ) increase lipophilicity, improving membrane permeability in bioactive derivatives. The CF₃ group in provides steric bulk, affecting regioselectivity in coupling reactions.
  • Heterocyclic Modifications: Replacement of the phenyl ring with quinoline () or pyridine () introduces π-conjugation, enhancing applications in catalysis and photochemistry. The thiazole derivative () leverages sulfur’s electron-rich nature for antimicrobial activity.

Biological Activity

2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide is a synthetic compound notable for its unique trifluoromethyl and nitrophenyl functional groups. This structure endows the compound with potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies and findings, highlighting its mechanisms of action and applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C9H8F3N3O3C_9H_8F_3N_3O_3, with a molecular weight of approximately 251.17 g/mol. The trifluoromethyl group contributes to the compound's lipophilicity and enhances its reactivity with biological targets.

Property Value
Molecular FormulaC9H8F3N3O3C_9H_8F_3N_3O_3
Molecular Weight251.17 g/mol
Functional GroupsTrifluoromethyl, Nitro

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as proteins and enzymes. The trifluoromethyl and nitrophenyl groups enhance binding affinity to target proteins, thereby modulating their activity. The specific mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to receptors, influencing signal transduction pathways that regulate cellular functions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) studies demonstrate effective inhibition against pathogens like Klebsiella pneumoniae.
  • The presence of the trifluoromethyl group enhances the compound's ability to penetrate bacterial membranes.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. In vitro studies suggest that it may reduce pro-inflammatory cytokine production in immune cells, which could be beneficial in treating inflammatory diseases.

Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties. Studies show that it can induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : The compound may interfere with cell cycle progression.
  • Induction of Apoptosis : It activates pathways leading to programmed cell death in malignant cells.

Case Studies

  • Antibacterial Efficacy : A study focusing on the antibacterial effects against Klebsiella pneumoniae reported that derivatives of this compound exhibited MIC values as low as 16 µg/mL, indicating potent antibacterial activity .
  • Cytotoxicity Assessment : Another investigation evaluated cytotoxic effects on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 µM to 25 µM for various derivatives .

Q & A

Q. What are the recommended synthetic routes for 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or condensation reactions between trifluoroacetic acid derivatives and 4-nitroaniline. Key steps include controlling temperature (e.g., 0–5°C for exothermic steps) and using catalysts like triethylamine to enhance selectivity. Solvent choice (e.g., DMF or dichloromethane) impacts solubility and reaction kinetics. Post-synthesis purification via recrystallization (e.g., using methanol/water mixtures) or column chromatography is critical for achieving >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

Multimodal spectroscopic analysis is essential:

  • NMR : 1^1H and 19^{19}F NMR identify substituent environments (e.g., trifluoromethyl at δ ~115 ppm in 19^{19}F NMR).
  • IR : Stretching frequencies for C=O (1650–1750 cm1^{-1}) and NO2_2 (1520–1350 cm1^{-1}) confirm functional groups.
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 278.04) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The trifluoromethyl and nitrophenyl groups enhance electrophilicity and membrane permeability, making it a candidate for:

  • Enzyme inhibition studies : Targeting kinases or hydrolases via covalent bond formation.
  • Prodrug development : Nitro group reduction to amine enables pH-sensitive activation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Advanced optimization involves:

  • DoE (Design of Experiments) : Varying temperature, solvent polarity, and stoichiometry to map parameter interactions.
  • In-line monitoring : Use of FTIR or HPLC to track intermediate formation and adjust conditions dynamically.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve nitro-group stability during coupling steps .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX software is the gold standard. Key steps:

  • Crystallization : Slow evaporation from methanol/acetone mixtures yields diffraction-quality crystals.
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H···O interactions between acetamide and nitro groups) .

Q. How do electronic effects of the nitrophenyl group influence reactivity in cross-coupling reactions?

The nitro group’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to the meta position. Computational studies (DFT) reveal:

  • Reduced electron density at the para site (Mulliken charge: ~+0.35 e).
  • Enhanced stability of transition states in Suzuki-Miyaura couplings when paired with electron-deficient boronic acids .

Q. What strategies address contradictions in reported biological activity data for this compound?

Discrepancies in IC50_{50} values or receptor binding may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Solubility differences : Use DMSO stock solutions with <0.1% water to prevent aggregation.
  • Meta-analysis : Cross-reference data from PubChem BioAssay and independent studies to identify outliers .

Q. How can molecular docking predict binding modes of this compound with therapeutic targets?

Methodology includes:

  • Protein preparation : Remove water molecules and add polar hydrogens using AutoDock Tools.
  • Grid generation : Focus on active sites (e.g., ATP-binding pocket in EGFR kinase).
  • Scoring functions : Analyze binding energy (ΔG) and hydrogen-bond interactions (e.g., nitro group with Lys721) .

Methodological Notes

  • Spectral Data Interpretation : Cross-validate NMR assignments with DEPT-135 and HSQC to distinguish CH2_2/CH3_3 groups in trifluoromethyl environments .
  • Crystallization Troubleshooting : If crystals fail to form, try seeding with microcrystalline powder or gradient cooling (1°C/hr) .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with siRNA knockdown .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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